NAMPT Enzyme Inhibition: Target Compound Demonstrates Micromolar Potency, Differentiating from Sub-Nanomolar Isoindoline Ureas
The target compound (BDBM253899) demonstrates a measurable inhibition constant (Ki) of 2,200 nM against C-terminal His-tagged human recombinant nicotinamide phosphoribosyltransferase (NAMPT), assayed using an FK866/isoindoline urea-based Oregon green probe with a 3-hour incubation [1]. This contrasts sharply with optimized isoindoline urea NAMPT inhibitors (e.g., compounds 52 and 58 from the same structural class) that achieve nanomolar antiproliferative activity and potently inhibit NAMPT with Ki values in the low nanomolar range [2]. While the target compound's activity is modest, its measurable engagement of the NAMPT active site, combined with its unique indoline-furan scaffold (as opposed to the isoindoline core of the optimized inhibitors), confirms that it occupies the NAMPT binding pocket through a structurally distinct pharmacophore. This makes it a valuable probe for exploring non-isoindoline NAMPT interactions.
| Evidence Dimension | NAMPT Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2,200 nM (BDBM253899) |
| Comparator Or Baseline | Optimized isoindoline urea inhibitors (e.g., compound 52/58): Ki < 50 nM (class-level inference) |
| Quantified Difference | Target compound is approximately 44-fold less potent than the highly optimized isoindoline urea class |
| Conditions | C-terminal His-tagged human recombinant NAMPT; FK866/Oregon green probe; 3 hr incubation; BindingDB Assay ID 50000584 |
Why This Matters
For researchers procuring a NAMPT tool compound, this Ki value confirms on-target engagement, but the moderate potency relative to the isoindoline series makes this compound suitable for studies where a non-isoindoline chemotype is required to avoid class-specific off-target effects or patent conflicts.
- [1] BindingDB. BDBM253899 (US9459250, E104). Ki: 2.20E+3 nM for Human NAMPT. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=253899 (accessed 2026-04-29). View Source
- [2] Longenecker, K.L., Raich, D., Korepanova, A.V., et al. SAR and characterization of non-substrate isoindoline urea inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Bioorg. Med. Chem. Lett. 2017, 27, 3317–3325. DOI: 10.1016/j.bmcl.2017.06.018. View Source
